6-(4-Methoxyphenyl)quinoline
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Overview
Description
6-(4-Methoxyphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)quinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-amino-4’-methoxybenzophenone with phosphorus oxychloride (POCl3) under reflux conditions can yield the desired quinoline derivative . Another method involves the use of microwave irradiation to improve reaction efficiency and yield .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the yield but also reduce the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol or methanol as solvents.
Substitution: HNO3, Cl2, Br2, sulfuric acid (H2SO4) as a catalyst.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Scientific Research Applications
6-(4-Methoxyphenyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)quinoline involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), leading to the disruption of angiogenesis and induction of apoptosis in cancer cells . Additionally, the compound can intercalate with DNA, impeding DNA synthesis and causing oxidative stress .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure and diverse applications.
4-Methoxyquinoline: Similar to 6-(4-Methoxyphenyl)quinoline but with the methoxy group directly attached to the quinoline ring.
6-Phenylquinoline: Lacks the methoxy group, resulting in different chemical properties and applications.
Properties
CAS No. |
878276-91-6 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C16H13NO/c1-18-15-7-4-12(5-8-15)13-6-9-16-14(11-13)3-2-10-17-16/h2-11H,1H3 |
InChI Key |
NHTSSCYRGSBGJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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